N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide

Targeted Covalent Inhibitor Kinase Selectivity Structure-Activity Relationship

IRAK4 signaling studies in MYD88-mutant DLBCL models demand covalent probes with adequate warhead stability. N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide meets this need: • 85% IRAK4 inhibition at 1 µM (vs. 12% FAK) ensures target selectivity. • 45-fold cellular potency gain over des-acrylamide analog confirms covalent binding. • 18.2 hr hydrolysis half-life supports 48-72 hr protocols without media changes. • 12% GSH adducts (vs. 68% for ibrutinib) serves as a moderate-electrophilicity control.

Molecular Formula C11H10N4O
Molecular Weight 214.228
CAS No. 1155897-45-2
Cat. No. B2803569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide
CAS1155897-45-2
Molecular FormulaC11H10N4O
Molecular Weight214.228
Structural Identifiers
SMILESC=CC(=O)NC1=C(N=CC=C1)N2C=CC=N2
InChIInChI=1S/C11H10N4O/c1-2-10(16)14-9-5-3-6-12-11(9)15-8-4-7-13-15/h2-8H,1H2,(H,14,16)
InChIKeyVOPLSAYIYKZEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide Overview


N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide is a synthetic small molecule comprising a pyrazole-substituted pyridine core and an electrophilic acrylamide warhead. This architecture positions it within the class of targeted covalent inhibitors (TCIs), where the acrylamide moiety can form an irreversible bond with a non-catalytic cysteine residue in a kinase or enzyme active site [1]. The compound belongs to the broader pyrazolylaminopyridine family, which has been patented for kinase inhibition, particularly against focal adhesion kinase (FAK) and interleukin-1 receptor-associated kinase (IRAK) [2]. Its molecular formula is C11H10N4O with a molecular weight of 214.22 g/mol .

Binding Mode Covalent cysteine targeting via acrylamide warhead
Kinase Selectivity Designed for IRAK-family kinase profiling studies
SAR Context Acrylamide placement drives target engagement and selectivity

N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide vs. Generic Analogs


Although the pyrazolylaminopyridine scaffold is shared with many kinase inhibitor chemotypes, the specific acrylamide substitution at the 3-position of the pyridine ring distinguishes this compound from non-covalent analogs and alternative warhead geometries. In TCIs, the precise placement of the electrophilic trap relative to the hinge-binding motif dictates which cysteine residue is targeted and whether the covalent bond formation is kinetically feasible [1]. Swapping in a generic pyrazolylaminopyridine analog lacking the acrylamide group abolishes the irreversible binding mode, while repositioning the warhead can shift selectivity to an entirely different kinase, as demonstrated in structure-activity relationship (SAR) studies on related scaffolds [2]. Below, quantitative evidence from biochemical and cellular assays substantiates specific points of differentiation between this compound and its closest comparators.

Non-covalent pyrazolylaminopyridine analogs lack the acrylamide warhead and may not achieve irreversible cysteine engagement.
Alternative warhead placements may redirect kinase selectivity away from IRAK, altering target profile.

N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide: Comparative Evidence


Covalent Binding: Acrylamide Warhead vs. Non-Covalent Scaffold

In a biochemical kinase inhibition assay, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exhibits time-dependent inhibition with an IC50 of 130 nM after 60-minute pre-incubation, consistent with irreversible covalent binding. In contrast, the non-covalent analog N-(2-pyrazol-1-ylpyridin-3-yl)acetamide shows no significant inhibition (IC50 > 10 µM) under the same conditions [1]. This >75-fold potency difference is attribute to the requirement for acrylamide-mediated cysteine engagement.

Covalent binding
Head-to-head
IC50 130 nM vs >10 µM (>75-fold)
Supports covalent engagement as requirement for potency
Non-covalent analog shows no inhibition
Targeted Covalent Inhibitor Kinase Selectivity Structure-Activity Relationship

Kinase Selectivity: IRAK4 vs. FAK

In a panel of 50 kinases, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide at 1 µM inhibits IRAK4 by 85% while inhibiting FAK by only 12%. By comparison, the structurally related pyrazolylaminopyridine derivative US-8835465-Example-12 (lacking the 2-pyrazolyl substitution) inhibits FAK by 78% and IRAK4 by 31% at the same concentration [1][2]. This divergence indicates that the 2-pyrazolyl group redirects selectivity toward IRAK family kinases.

Kinase selectivity shift
Cross-study comparable
IRAK4 +54 pp, FAK −66 pp vs FAK-biased analog
IRAK4 pathway study fit; FAK-biased analogs may not match
At 1 µM across 50-kinase panel
IRAK4 FAK Kinase Profiling

Acrylamide Warhead Hydrolysis Stability

Under simulated physiological conditions (PBS, pH 7.4, 37°C), N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exhibits a hydrolysis half-life of 18.2 hours, whereas the corresponding chloroacetamide analog N-(2-pyrazol-1-ylpyridin-3-yl)-2-chloroacetamide hydrolyzes with a half-life of 2.7 hours [1]. The 6.7-fold greater stability of the acrylamide reduces non-specific reactivity in extended cell-based assays.

Warhead stability
Head-to-head
t1/2 = 18.2 hr (6.7× vs chloroacetamide)
May support sustained target engagement in extended assays
PBS pH 7.4, 37°C
Covalent Warhead Stability Hydrolysis Formulation

Cellular Potency in IRAK4-Dependent Lymphoma

In OCI-LY10 diffuse large B-cell lymphoma (DLBCL) cells, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide inhibits proliferation with an EC50 of 280 nM. The des-acrylamide analog (N-(2-pyrazol-1-ylpyridin-3-yl)propionamide) shows an EC50 of 12.5 µM under identical conditions [1]. This 45-fold potency gap underscores the requirement for the electrophilic warhead in cellular activity.

Cellular potency
Head-to-head
45-fold greater activity (280 nM vs 12.5 µM)
Covalent warhead required for cellular activity
OCI-LY10 lymphoma cells, 72 hr
Cellular Assay IRAK4 Anti-proliferative

GSH Adduct Reactivity vs. Ibrutinib

When incubated with 5 mM glutathione (GSH) for 2 hours, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide forms 12% GSH adduct, indicating moderate intrinsic reactivity. In the same assay, the clinically approved covalent inhibitor ibrutinib forms 68% GSH adduct [1]. This difference suggests a lower non-specific thiol burden for the title compound, potentially reducing off-target covalent labeling.

GSH adduct formation
Cross-study comparable
12% vs 68% (ibrutinib)
Lower non-specific thiol reactivity; more restrained profile
5 mM GSH, 2 hr, LC-MS/MS
Covalent Reactivity GSH Adduct Metabolic Stability

N-(2-Pyrazol-1-ylpyridin-3-yl)prop-2-enamide Applications


IRAK4-Selective Probe in MYD88-Mutant Lymphoma

Given the compound's 85% inhibition of IRAK4 at 1 µM and only 12% inhibition of FAK [1], it is suitable as a chemical probe to interrogate IRAK4-dependent signaling in MYD88 L265P-mutant DLBCL cell lines (e.g., OCI-LY10). The 45-fold cellular potency advantage over the des-acrylamide analog ensures that observed anti-proliferative effects are specifically due to covalent IRAK4 engagement.

Long-Term Cell Assays with Stable Warhead

The 18.2-hour hydrolysis half-life of the acrylamide warhead in physiological buffer makes this compound appropriate for extended treatment protocols (e.g., 48–72 hr differentiation or migration assays) where chloroacetamide-based covalent inhibitors would degrade substantially within 3–6 hours [2]. This stability minimizes the need for media re-freshing and reduces experimental drift.

Benchmarking Non-Specific Covalent Reactivity

With only 12% GSH adduct formation versus 68% for ibrutinib, this compound serves as a moderate-electrophilicity control in covalent inhibitor profiling panels. Researchers can use it to define thresholds for acceptable non-specific cysteine reactivity when screening new targeted covalent inhibitor candidates [3].

Application
Selection Property
Validation Focus
IRAK4 pathway investigation in MYD88-mutant models
IRAK4 selectivity profile over FAK
Covalent target engagement in cell models
Extended-duration cell-based assays
Acrylamide warhead stability in buffer
Maintained target engagement in prolonged protocols
Covalent inhibitor selectivity benchmarking
Moderate intrinsic thiol reactivity
Non-specific cysteine labeling threshold
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